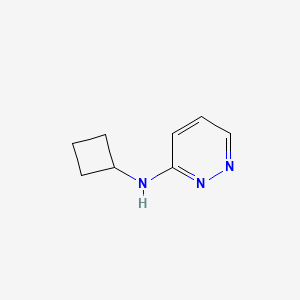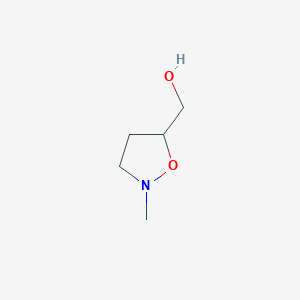
(2-Methyl-1,2-oxazolidin-5-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methyl-1,2-oxazolidin-5-yl)methanol is a chemical compound that belongs to the oxazolidine family. Oxazolidines are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms in the ring. This particular compound is characterized by a methyl group at the second position and a hydroxymethyl group at the fifth position of the oxazolidine ring. Oxazolidines are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-1,2-oxazolidin-5-yl)methanol typically involves the reaction of 1,2-amino alcohols with aldehydes or ketones. One common method is the metal-free domino annulation/Mannich reaction, where 1,2-amino alcohols react with formaldehyde and aryl- or alkylpropiolic acids . This reaction proceeds under mild conditions and provides good to excellent yields of the target product.
Industrial Production Methods
Industrial production of this compound may involve large-scale multicomponent reactions, utilizing transition metal-catalyzed cascade reactions or extended one-pot asymmetric azaelectrocyclization . These methods are designed to be efficient and cost-effective, ensuring high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-1,2-oxazolidin-5-yl)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidinones, while reduction can produce various alcohol derivatives .
Scientific Research Applications
(2-Methyl-1,2-oxazolidin-5-yl)methanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Methyl-1,2-oxazolidin-5-yl)methanol involves its interaction with specific molecular targets. In biological systems, oxazolidine derivatives can inhibit bacterial protein synthesis by binding to the ribosomal RNA, thereby preventing the formation of the initiation complex . This action is crucial in the development of antibacterial agents.
Comparison with Similar Compounds
Similar Compounds
Oxazolidinones: These compounds share a similar oxazolidine ring structure but differ in their functional groups and biological activities.
Spirooxazolidines: These are oxazolidine derivatives with a spirocyclic structure, offering unique chemical properties.
Oxazolidines with different substituents: Variations in the substituents on the oxazolidine ring can lead to different chemical and biological properties.
Uniqueness
(2-Methyl-1,2-oxazolidin-5-yl)methanol is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. Its hydroxymethyl group at the fifth position allows for further functionalization, making it a versatile intermediate in organic synthesis .
Properties
CAS No. |
167393-03-5 |
|---|---|
Molecular Formula |
C5H11NO2 |
Molecular Weight |
117.15 g/mol |
IUPAC Name |
(2-methyl-1,2-oxazolidin-5-yl)methanol |
InChI |
InChI=1S/C5H11NO2/c1-6-3-2-5(4-7)8-6/h5,7H,2-4H2,1H3 |
InChI Key |
VHUJAVUZMMXFLT-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(O1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


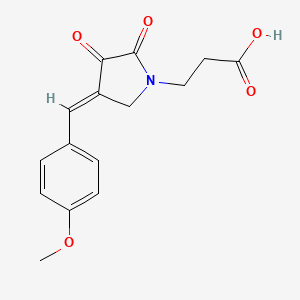
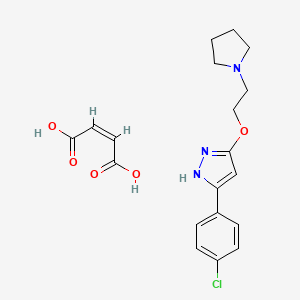
![N-(3-Phenylcyclohepta[b]pyrrol-8-yl)acetamide](/img/structure/B12916669.png)
![2-[(4-Chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12916674.png)
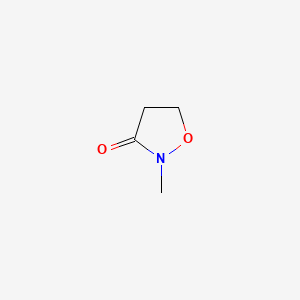
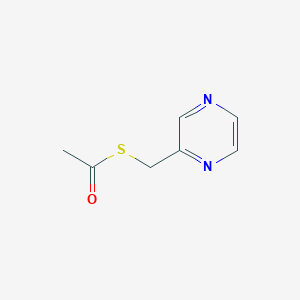
![2h-Thiocino[4,5-d]isoxazole](/img/structure/B12916700.png)
![3-ethyl-6-methyl-4-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B12916701.png)
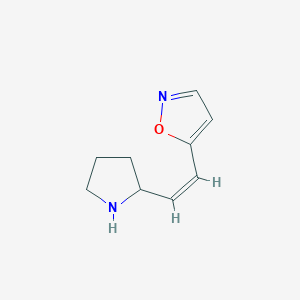

![Isoxazolo[5,4-e]pyrazolo[5,1-c][1,2,4]triazine](/img/structure/B12916726.png)
